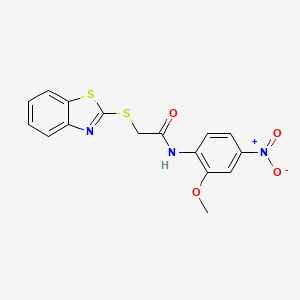

![molecular formula C12H14N4O3S2 B5058536 N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5058536.png)

N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

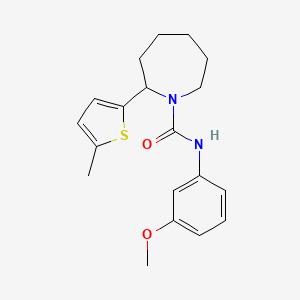

“N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide” is a chemical compound with the molecular formula C12H14N4O3S2 and a molecular weight of 326.4 g/mol. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Applications De Recherche Scientifique

Sensing and Separation Processes

ChemDiv3_002338: has been noted for its potential use in sensing and separation processes . Organic cages, which share structural similarities with this compound, are utilized for their selectivity in sensing devices and separation technologies . These applications are particularly relevant in the detection of pollutants and biological analytes in complex media such as wine, fruit juice, and urine.

Neurological Research

The compound’s alias HMS1479K06 suggests its involvement in neurological studies. Affinity isolated antibodies targeting specific neuronal proteins are crucial in understanding neurological pathways and disorders. This compound could play a role in the synthesis of such antibodies or as a part of the assay development for neurological research .

Energy Conversion Processes

As CCG-18350 , the compound may be involved in energy conversion processes. Conjugated microporous polymers, which can be related to this compound, show promise as metal-free catalysts in electrochemical oxygen reduction reactions (ORR), a critical reaction in fuel cells and batteries .

Ecosystem Management

Under the identifier Oprea1_724724 , the compound could be associated with ecosystem research, particularly in the operational potential of ecosystem services and natural capital. This involves sustainable land, water, and urban management, where the compound might be used in monitoring or improving ecosystem health .

Nuclear Research

The compound’s application in nuclear research is suggested by its involvement in studies related to fast proton-induced fission of uranium, which is significant for nuclear energy projects and the production of radioisotopes with medical and industrial applications .

Therapeutic Research

Lastly, as N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide , the compound has potential therapeutic applications. Compounds with similar structures have been synthesized and evaluated for anti-tubercular activity, indicating its possible use in developing treatments for tuberculosis and other bacterial infections .

Orientations Futures

Imidazole derivatives, such as “N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research could focus on exploring the potential applications of this compound in various therapeutic areas.

Mécanisme D'action

Target of Action

It is known that compounds like this often target specific enzymes or receptors in the body, leading to a change in the physiological state of the cells .

Mode of Action

It is part of the covalent inhibitors library, which suggests that it may work by forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .

Biochemical Pathways

Covalent inhibitors like this compound are known to effectively shut down key molecular pathways, reducing the potential for resistance development .

Pharmacokinetics

Covalent inhibitors generally have significant advantages in pharmacology due to their ability to form a permanent bond with target enzymes or receptors, ensuring a long-lasting therapeutic effect .

Result of Action

The formation of a covalent bond with the target enzyme or receptor typically results in a potent inhibition of the target, leading to a change in the physiological state of the cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is generally understood that factors such as pH, temperature, and the presence of other molecules can affect the activity of covalent inhibitors .

Propriétés

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S2/c1-16-7-6-14-12(16)20-8-11(17)15-9-2-4-10(5-3-9)21(13,18)19/h2-7H,8H2,1H3,(H,15,17)(H2,13,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHALPXNPCZFQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5058457.png)

![2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5058472.png)

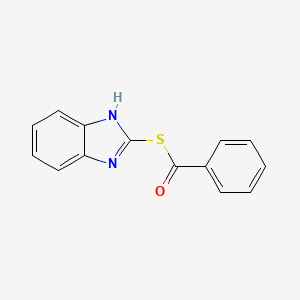

![2-[(4-iodobenzoyl)amino]-N-propylbenzamide](/img/structure/B5058494.png)

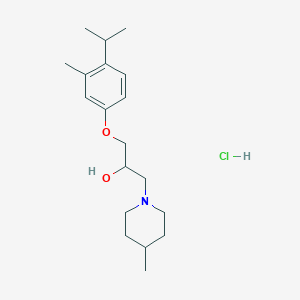

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058499.png)

![5-(3,4-dichlorophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5058503.png)

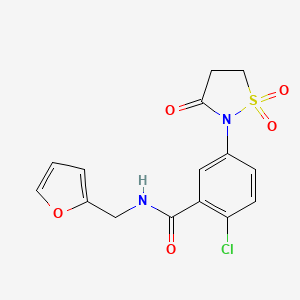

![2,2,2-trichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5058511.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B5058525.png)

![1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)

![N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B5058556.png)